molecular formula C16H12FNO2 B5555709 1-(2-FLUOROBENZOYL)-1,2,3,4-TETRAHYDROQUINOLIN-4-ONE

1-(2-FLUOROBENZOYL)-1,2,3,4-TETRAHYDROQUINOLIN-4-ONE

Cat. No.: B5555709
M. Wt: 269.27 g/mol
InChI Key: WVBAPHKVWGGIKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Fluorobenzoyl)-1,2,3,4-Tetrahydroquinolin-4-One is a fluorinated organic compound that belongs to the class of quinolines Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agrochemicals, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorobenzoyl)-1,2,3,4-Tetrahydroquinolin-4-One typically involves the reaction of 2-fluorobenzoyl chloride with 1,2,3,4-tetrahydroquinoline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like chloroform or dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of greener solvents and catalysts can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorobenzoyl)-1,2,3,4-Tetrahydroquinolin-4-One undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-Fluorobenzoyl)-1,2,3,4-Tetrahydroquinolin-4-One has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Fluorobenzoyl)-1,2,3,4-Tetrahydroquinolin-4-One involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it more effective in various applications compared to its non-fluorinated analogs .

Properties

IUPAC Name

1-(2-fluorobenzoyl)-2,3-dihydroquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO2/c17-13-7-3-1-5-11(13)16(20)18-10-9-15(19)12-6-2-4-8-14(12)18/h1-8H,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVBAPHKVWGGIKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C2C1=O)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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